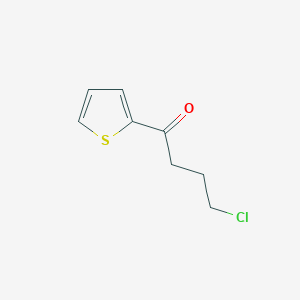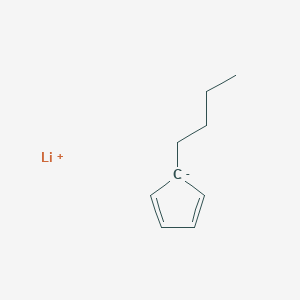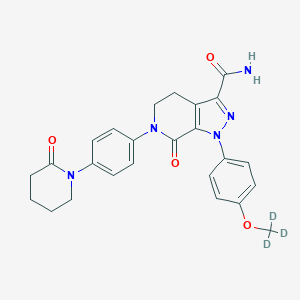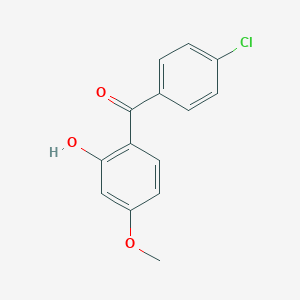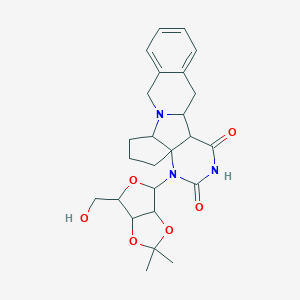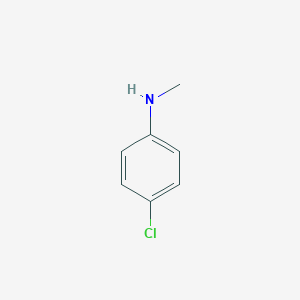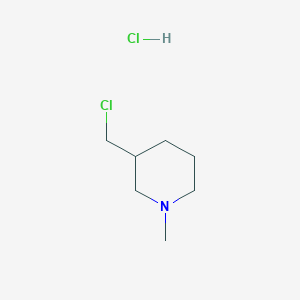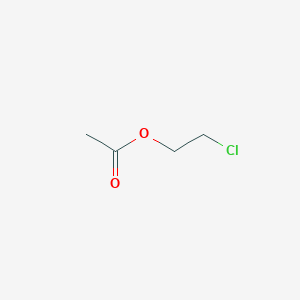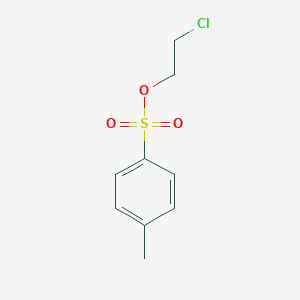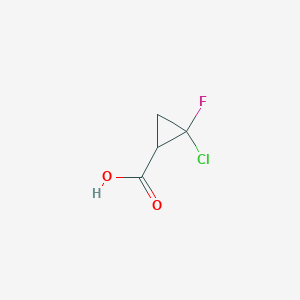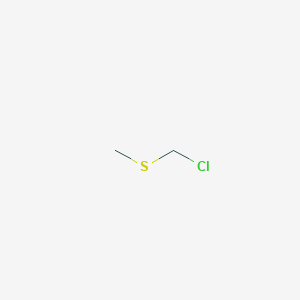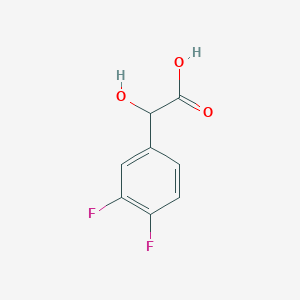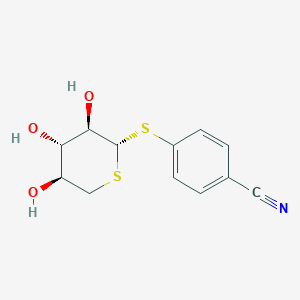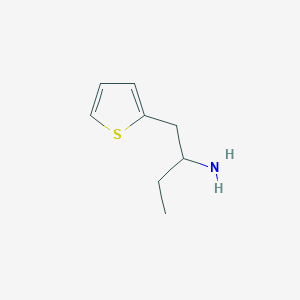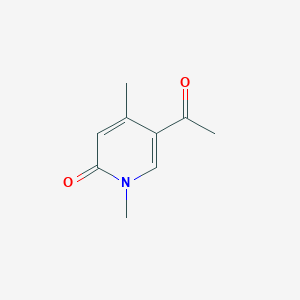
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI), also known as DMAPP, is a chemical compound that has been widely used in scientific research. It is a derivative of pyridine, which is a heterocyclic organic compound that has a wide range of applications in the chemical industry. DMAPP has been found to have various biochemical and physiological effects, which make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and molecular biology.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) is not fully understood, but it is believed to involve inhibition of various enzymes and metabolic pathways. 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. It has also been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication.
生化学的および生理学的効果
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has been found to have various biochemical and physiological effects on living organisms. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has also been found to inhibit the growth of bacterial and viral pathogens, making it a potential candidate for the development of new antibiotics and antiviral drugs. Additionally, 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of applications in various fields of research. However, there are also some limitations to its use. 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) is highly reactive and can be toxic in high concentrations, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research involving 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI). One area of interest is the development of new drugs based on its antimicrobial, antiviral, and anticancer properties. Another area of interest is the investigation of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop new methods for synthesizing and purifying 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI).
合成法
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) can be synthesized using various methods, including the reaction of 2,3-dimethylpyridine with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. Another method involves the reaction of 2,3-dimethylpyridine with acetic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has been used extensively in scientific research as a tool for studying various biological processes. It has been found to have antimicrobial, antiviral, and anticancer properties, which make it a promising candidate for the development of new drugs. 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has also been used as a precursor for the synthesis of other compounds, such as pyrazoles, pyridines, and quinolines, which have potential applications in the pharmaceutical industry.
特性
CAS番号 |
129689-54-9 |
|---|---|
製品名 |
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) |
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
5-acetyl-1,4-dimethylpyridin-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6-4-9(12)10(3)5-8(6)7(2)11/h4-5H,1-3H3 |
InChIキー |
BVXWOTZNDPXAKN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C=C1C(=O)C)C |
正規SMILES |
CC1=CC(=O)N(C=C1C(=O)C)C |
同義語 |
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



